![molecular formula C18H28N4O3 B3049539 tert-butyl 5-propionyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-carboxylate CAS No. 2096986-72-8](/img/structure/B3049539.png)
tert-butyl 5-propionyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-carboxylate
Overview
Description
Compounds like this usually belong to the class of organic compounds known as spiro compounds . Spiro compounds are organic compounds featuring a spiroatom, a single atom that forms the junction of two or more rings .
Synthesis Analysis
The synthesis of such complex organic compounds usually involves multiple steps, each requiring specific reagents and conditions . The exact synthesis pathway would depend on the specific structure of the compound .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving such compounds would depend on the functional groups present in the molecule. For example, carboxylate groups can undergo reactions like esterification and amidation .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, can be predicted based on its molecular structure .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Novel Inhibitors : A study by Huard et al. (2012) discusses the synthesis of spiropiperidine lactam acetyl-CoA carboxylase inhibitors, involving a complex synthetic strategy that includes a Curtius rearrangement and Parham-type cyclization. This synthesis leads to the production of potent acetyl-CoA carboxylase inhibitors (Huard et al., 2012).
Crystal Structure Analysis : Trilleras et al. (2008) conducted a study on the crystal structure of related compounds, highlighting significant differences in hydrogen-bonded structures due to minor changes in substituents (Trilleras et al., 2008).
Synthesis of Bioactive Compounds : Kong et al. (2016) describe the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate in biologically active compounds such as crizotinib (Kong et al., 2016).
Pharmacological Research
- 5-HT3 Receptor Antagonists : Whelan et al. (1995) synthesized a series of tropane-3-spiro-4'(5')-imidazolines, evaluating them as potential 5-HT3 receptor antagonists. This research provides insights into bioisosteric replacements for the carbonyl group in 5-HT3 antagonists (Whelan et al., 1995).
Advanced Material Development
- Blue Luminescent Materials : Li et al. (2021) investigated hybrid compounds involving imidazole-derived moieties for their application in blue light-emitting devices. This study highlights the potential use of such compounds in the development of advanced luminescent materials (Li et al., 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 5-propanoylspiro[6,7-dihydro-1H-imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O3/c1-5-14(23)22-9-6-13-15(20-12-19-13)18(22)7-10-21(11-8-18)16(24)25-17(2,3)4/h12H,5-11H2,1-4H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSEAWBLTBCMVRG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2=C(C13CCN(CC3)C(=O)OC(C)(C)C)N=CN2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701102808 | |
Record name | Spiro[4H-imidazo[4,5-c]pyridine-4,4′-piperidine]-1′-carboxylic acid, 3,5,6,7-tetrahydro-5-(1-oxopropyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701102808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 5-propionyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-carboxylate | |
CAS RN |
2096986-72-8 | |
Record name | Spiro[4H-imidazo[4,5-c]pyridine-4,4′-piperidine]-1′-carboxylic acid, 3,5,6,7-tetrahydro-5-(1-oxopropyl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2096986-72-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Spiro[4H-imidazo[4,5-c]pyridine-4,4′-piperidine]-1′-carboxylic acid, 3,5,6,7-tetrahydro-5-(1-oxopropyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701102808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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